molecular formula C7H11F2NS B2911999 3,3-Difluorocyclohexane-1-carbothioamide CAS No. 1699462-42-4

3,3-Difluorocyclohexane-1-carbothioamide

Cat. No.: B2911999
CAS No.: 1699462-42-4
M. Wt: 179.23
InChI Key: GTOSRGYZNJMKOT-UHFFFAOYSA-N
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Description

3,3-Difluorocyclohexane-1-carbothioamide is a chemical compound with the molecular formula C7H11F2NS and a molecular weight of 179.23 g/mol . It is characterized by the presence of two fluorine atoms attached to the cyclohexane ring and a carbothioamide group. This compound is of interest in various fields of scientific research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Difluorocyclohexane-1-carbothioamide typically involves the fluorination of cyclohexane derivatives followed by the introduction of the carbothioamide group. One common method involves the reaction of cyclohexanone with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) to introduce the fluorine atoms. The resulting 3,3-difluorocyclohexanone is then reacted with a thioamide source, such as ammonium thiocyanate, under acidic conditions to yield this compound .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3,3-Difluorocyclohexane-1-carbothioamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbothioamide group to an amine.

    Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted cyclohexane derivatives depending on the nucleophile used.

Scientific Research Applications

3,3-Difluorocyclohexane-1-carbothioamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,3-Difluorocyclohexane-1-carbothioamide involves its interaction with specific molecular targets. The carbothioamide group can form hydrogen bonds and other interactions with proteins and enzymes, potentially inhibiting their activity. The fluorine atoms can enhance the compound’s stability and bioavailability by increasing its lipophilicity and resistance to metabolic degradation .

Comparison with Similar Compounds

Similar Compounds

    3,3-Difluorocyclohexane-1-carboxamide: Similar structure but with a carboxamide group instead of a carbothioamide group.

    3,3-Difluorocyclohexane-1-thiol: Contains a thiol group instead of a carbothioamide group.

    3,3-Difluorocyclohexane-1-carboxylic acid: Features a carboxylic acid group instead of a carbothioamide group.

Uniqueness

3,3-Difluorocyclohexane-1-carbothioamide is unique due to the presence of both fluorine atoms and a carbothioamide group, which confer distinct chemical and biological properties. The fluorine atoms enhance the compound’s stability and lipophilicity, while the carbothioamide group allows for specific interactions with biological targets .

Properties

IUPAC Name

3,3-difluorocyclohexane-1-carbothioamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11F2NS/c8-7(9)3-1-2-5(4-7)6(10)11/h5H,1-4H2,(H2,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTOSRGYZNJMKOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(C1)(F)F)C(=S)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11F2NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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